molecular formula C17H12Br2O3 B13860034 Benzbromarone Impurity 4

Benzbromarone Impurity 4

Cat. No.: B13860034
M. Wt: 424.1 g/mol
InChI Key: ZTCLYNLCMTUTHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of Benzbromarone Impurity 4 involves several synthetic routes and reaction conditions. One common method includes the following steps:

    Acetylation Reaction: This step involves the acetylation of 3,5-dibromo-4-hydroxybenzoic acid.

    Friedel-Crafts Reaction: The acetylated product undergoes a Friedel-Crafts acylation reaction with 2-ethyl benzofuran.

    Hydrolysis Reaction: The final step involves hydrolysis to yield this compound

These methods are designed to be simple, safe, and environmentally friendly, making them suitable for industrial production .

Chemical Reactions Analysis

Benzbromarone Impurity 4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

Molecular Formula

C17H12Br2O3

Molecular Weight

424.1 g/mol

IUPAC Name

(3,5-dibromo-4-hydroxyphenyl)-(2-ethyl-1-benzofuran-6-yl)methanone

InChI

InChI=1S/C17H12Br2O3/c1-2-12-5-9-3-4-10(8-15(9)22-12)16(20)11-6-13(18)17(21)14(19)7-11/h3-8,21H,2H2,1H3

InChI Key

ZTCLYNLCMTUTHR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(O1)C=C(C=C2)C(=O)C3=CC(=C(C(=C3)Br)O)Br

Origin of Product

United States

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